molecular formula C10H10N2O B1362839 2-(Methylamino)quinolin-8-ol CAS No. 70125-17-6

2-(Methylamino)quinolin-8-ol

Cat. No.: B1362839
CAS No.: 70125-17-6
M. Wt: 174.2 g/mol
InChI Key: XBYZXLIEDQJISL-UHFFFAOYSA-N
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Description

2-(Methylamino)quinolin-8-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring system with a methylamino group at the second position and a hydroxyl group at the eighth position.

Mechanism of Action

Target of Action

It is known that quinoline derivatives, such as 2-(methylamino)quinolin-8-ol, often exhibit fungicidal properties . This suggests that the compound may target enzymes or proteins essential to the survival and growth of fungi.

Mode of Action

It is known that quinoline derivatives can undergo complexation with transition metal complexes . This interaction could potentially interfere with the normal functioning of targeted enzymes or proteins, leading to the observed fungicidal effects.

Biochemical Pathways

Compounds containing the 8-hydroxyquinoline moiety, such as this compound, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (159185) and its insolubility in water could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given its fungicidal properties , it can be inferred that the compound likely disrupts essential cellular processes in fungi, leading to their death or inhibition of growth.

Biochemical Analysis

Biochemical Properties

2-(Methylamino)quinolin-8-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with the enzyme UDP-Glucose glycoprotein glucosyltransferase (UGGT), which is involved in the quality control of glycoprotein folding in the endoplasmic reticulum . This compound acts as an inhibitor of UGGT, binding to a conserved surface motif and inhibiting its activity at concentrations higher than 750 µM . This inhibition can affect the proper folding and function of glycoproteins, which are crucial for various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of UGGT can lead to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and affecting cell survival and function . Additionally, this compound has been observed to exhibit cytotoxic effects at concentrations higher than 1 mM, indicating its potential impact on cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the UGGT enzyme, inhibiting its activity by occupying the recognition site for the first GlcNAc residue of the substrate N-glycan . This competitive inhibition prevents the proper folding of glycoproteins, leading to their retention in the endoplasmic reticulum and subsequent degradation. The molecular mechanism of this compound highlights its potential as a modulator of glycoprotein folding and quality control.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its cytotoxic effects can increase with prolonged exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that at lower dosages, the compound can modulate glycoprotein folding without causing significant toxicity . At higher dosages, this compound exhibits toxic effects, including cytotoxicity and adverse impacts on cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s interactions with metabolic enzymes can affect its bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical and pharmacological research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s efficacy and potential side effects, making them important considerations for its application in research and therapy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell, influenced by targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)quinolin-8-ol can be achieved through various methods. One common approach involves the reaction of 8-hydroxyquinoline with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.

    Substitution: The methylamino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid, while substitution reactions can produce various alkyl or acyl derivatives of this compound.

Scientific Research Applications

2-(Methylamino)quinolin-8-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)quinoline: Lacks the hydroxyl group at the eighth position.

    8-Hydroxyquinoline: Lacks the methylamino group at the second position.

    2-Aminoquinoline: Contains an amino group instead of a methylamino group.

Uniqueness

2-(Methylamino)quinolin-8-ol is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(methylamino)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYZXLIEDQJISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=CC=C2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362502
Record name 2-(methylamino)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70125-17-6
Record name 2-(Methylamino)-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70125-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylamino)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-8-hydroxyquinoline* (2.0 g, 11. I mmol) in EtOH (40 mL) was added H2NMe (40% aqueous solution, 40 mL, 464 mmol). The mixture was heated in a sealed Pyrex tube at 100° C. for 24 h. The solvent was evaporated and the resulting crude product was purified by column chromatography [gradient: CH2Cl2/MeOH (99:1) to 1% NH4OH in CH2Cl2/MeOH (80 20)] to give the title compound as a black-green solid Yield 1 31 g (67%), MS m/z 174 (M)+. Anal. (C10H10N2O) C, H, N
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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40 mL
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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